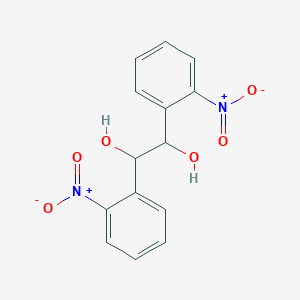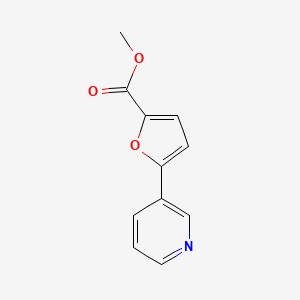
Silane, chlorohexadecyldimethyl-
Vue d'ensemble
Description
Silane, chlorohexadecyldimethyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a silane coupling agent, which means it can bond organic and inorganic materials together.
Mécanisme D'action
The mechanism of action of silane, chlorohexadecyldimethyl- is based on its ability to form covalent bonds with both organic and inorganic materials. The chlorine atoms on the molecule can react with the hydroxyl groups on the surface of inorganic materials such as glass or metal, while the silane group can react with organic materials such as polymers. This results in a strong bond between the two materials, improving their adhesion.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silane, chlorohexadecyldimethyl-. However, it is known to be toxic and can cause skin and eye irritation. It should be handled with care and appropriate safety precautions should be taken when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using silane, chlorohexadecyldimethyl- in lab experiments is its ability to improve the adhesion between organic and inorganic materials. This can be particularly useful in experiments where two materials need to be bonded together, such as in the production of composite materials. However, the toxicity of this compound can be a limitation, and appropriate safety precautions should be taken when working with it.
Orientations Futures
There are several future directions for research on silane, chlorohexadecyldimethyl-. One area of interest is its potential use in the production of nanocomposites. Nanocomposites are materials made up of nanoparticles dispersed in a polymer matrix. Silane, chlorohexadecyldimethyl- could be used as a coupling agent to improve the adhesion between the nanoparticles and the polymer matrix, resulting in stronger and more durable materials.
Another area of interest is the development of new synthesis methods for silane, chlorohexadecyldimethyl-. Current methods involve the use of toxic and expensive catalysts, which can limit the scalability and cost-effectiveness of the process. Developing new catalysts or alternative synthesis methods could make the production of this compound more sustainable and cost-effective.
Conclusion:
Silane, chlorohexadecyldimethyl- is a unique compound with potential applications in the field of materials science. Its ability to improve the adhesion between organic and inorganic materials makes it a valuable tool in the production of composite materials. However, its toxicity and limited research on its biochemical and physiological effects should be taken into consideration when working with this compound. Ongoing research on new synthesis methods and potential applications will continue to expand our understanding of this compound and its potential uses.
Applications De Recherche Scientifique
Silane, chlorohexadecyldimethyl- has been extensively studied for its potential applications in the field of materials science. It is commonly used as a coupling agent to improve the adhesion between organic and inorganic materials. For example, it can be used to bond polymers to glass, metal, or ceramics. This has numerous applications in industries such as automotive, aerospace, and construction.
Propriétés
InChI |
InChI=1S/C18H38ClSi/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h3-18H2,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKLCGJZGHKYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CCCCCCCCCCCCCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70806617 | |
| Record name | (16-Chlorohexadecyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70806617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62635-26-1 | |
| Record name | (16-Chlorohexadecyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70806617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




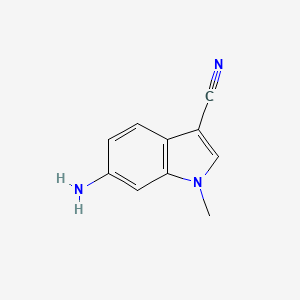
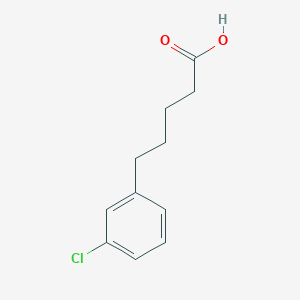
![6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3275464.png)
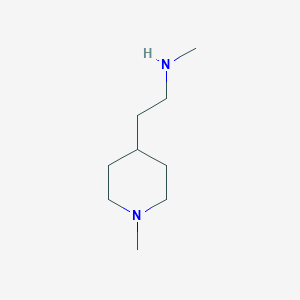
![2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine](/img/structure/B3275466.png)
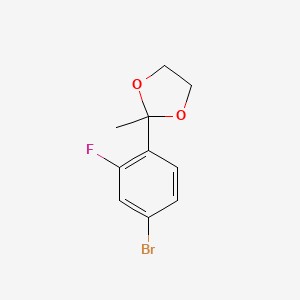
![(3R,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B3275484.png)

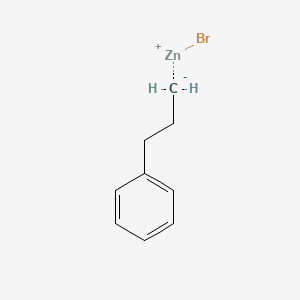
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide](/img/structure/B3275520.png)
